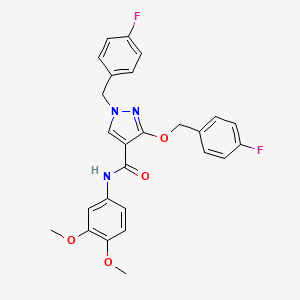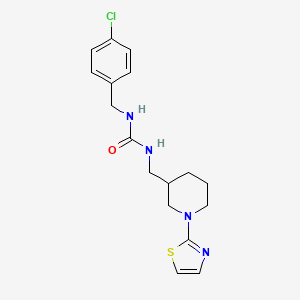![molecular formula C12H12ClNOS B2470117 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole CAS No. 672950-03-7](/img/structure/B2470117.png)
2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, also known as CEPT, is a chemical compound used in various scientific research applications. It is a heterocyclic compound, containing both nitrogen and sulfur atoms, and is synthesized by a multi-step reaction. CEPT is of particular interest in the field of medicinal chemistry due to its potential to act as a novel therapeutic agent. It has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Fungicidal Activity
- A study by Chen, Li, and Han (2000) synthesized a series of thiadiazoles, including compounds structurally similar to 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, which exhibited fungicidal activity against rice sheath blight, a major rice disease in China (Chen, Li, & Han, 2000).
Biological Activity
- Párkányi and Schmidt (2000) reported the synthesis of quinazolinone derivatives, related to the 1,3-thiazole structure, which are expected to possess biological activity (Párkányi & Schmidt, 2000).
Molluscicidal Properties
- El-bayouki and Basyouni (1988) demonstrated that certain thiazolo[5,4-d]pyrimidines, similar in structure to the subject compound, have molluscicidal properties against the snails that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).
Analgesic and Anti-inflammatory Activities
- Dewangan et al. (2015) investigated 1,3,4-oxadiazole derivatives for analgesic and anti-inflammatory activities, indicating the potential medical applications of such compounds (Dewangan et al., 2015).
Antimicrobial Activity
- Vinusha et al. (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole and found moderate activity against bacterial and fungal species, highlighting antimicrobial potential (Vinusha et al., 2015).
Cardioprotective Activity
- Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazole derivatives and found them to have cardioprotective effects in vitro, suggesting therapeutic applications (Drapak et al., 2019).
Mecanismo De Acción
Target of Action
It is known that this compound is a key intermediate in the synthesis of second-generation neonicotinoid insecticides such as thiamethoxam, thiacloprid, and clothianidin . These insecticides primarily target the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .
Mode of Action
The second-generation neonicotinoid insecticides, for which it is a precursor, act by binding to nachrs, causing overstimulation of the nervous system, paralysis, and eventually death of the insect .
Biochemical Pathways
Neonicotinoids, which are synthesized using this compound, affect the signaling pathway mediated by nachrs .
Result of Action
The insecticides synthesized from this compound cause overstimulation of the insect nervous system, leading to paralysis and death .
Propiedades
IUPAC Name |
2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJJGSFKGPALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)
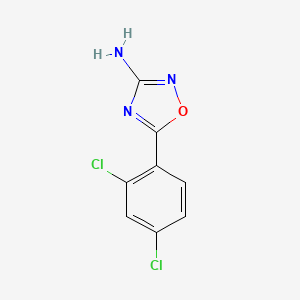

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

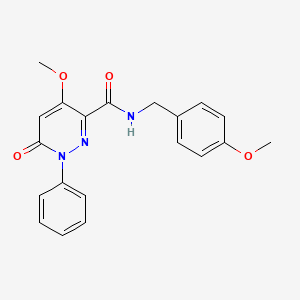

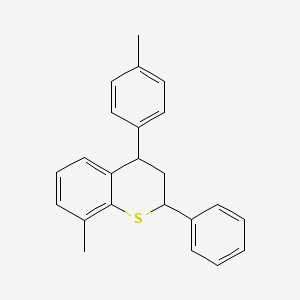
![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)
![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)
